2,2-dichloroacetic acid

Descripción general

Descripción

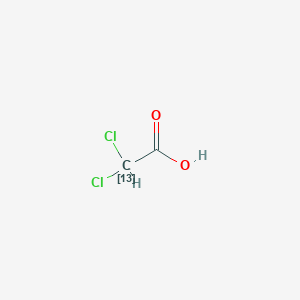

2,2-dichloroacetic acid is a labeled compound where the carbon-13 isotope is incorporated into the molecular structure. This compound is a derivative of dichloroacetic acid, which is an analogue of acetic acid with two chlorine atoms replacing two hydrogen atoms in the methyl group. The incorporation of the carbon-13 isotope makes it particularly useful in various scientific research applications, especially in studies involving metabolic pathways and mechanisms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,2-dichloroacetic acid can be synthesized through several methods. One common method involves the chlorination of acetic acid or chloroacetic acid. Another method includes the hydrolysis of pentachloroethane. Additionally, it can be prepared from trichloroacetic acid by electrolytic reduction or by the action of copper. The action of alkali cyanides on chloral hydrate is also a known method for its preparation .

Industrial Production Methods

In industrial settings, dichloroacetic acid-2-13C is typically produced by the chlorination of acetic acid or chloroacetic acid. The process involves the use of chlorine gas under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. The reaction is carried out in the presence of a catalyst to enhance the reaction rate and yield .

Análisis De Reacciones Químicas

Byproduct Formation in Chlorination

DCA forms as a disinfection byproduct in chlorinated water via ionic consecutive reactions involving enolization and chlorination of chloroacetyl chloride intermediates .

Decomposition Reactions

DCA undergoes degradation under various conditions:

Photocatalytic Degradation

In UV/TiO₂ systems, DCA degrades via:

-

Adsorption onto TiO₂ surface.

-

Oxidation by hydroxyl radicals ():

Kinetic Parameters (pH 3, 25°C):

| Parameter | Value |

|---|---|

| Rate constant () | |

| Half-life () |

Reductive Dechlorination

In biological systems, DCA is metabolized to monochloroacetic acid () and thiodiacetic acid () via glutathione conjugation .

Acid-Base Behavior

DCA is a strong organic acid with:

Thermochemical Data (NIST):

| Reaction | ΔH (kJ/mol) | ΔG (kJ/mol) |

|---|---|---|

| -1374 ± 8.8 | -1347 ± 8.4 |

Reactivity with Nucleophiles

DCA participates in esterification and substitution reactions:

Ester Formation

Reacts with alcohols (R-OH) to form dichloroacetates:

.

Enolization and Substitution

Under acidic conditions, DCA undergoes enolization to form reactive intermediates:

Activation Energies for Byproduct Formation:

| Reaction Pathway | Activation Energy (kJ/mol) |

|---|---|

| Radical chlorination | 168.75 |

| Ionic chlorination | 77.19 |

Metabolic Pathways

-

Inhibition of GSTZ1 : DCA inhibits glutathione transferase zeta 1 (GSTZ1), slowing its own metabolism and increasing bioavailability .

-

Lipid Peroxidation : Induces dose-dependent lipid peroxidation in rodent liver at .

Key Metabolites:

-

Monochloroacetic acid (reductive dechlorination).

-

Thiodiacetic acid (glutathione conjugation).

Environmental Degradation

DCA is a disinfection byproduct in water systems. Its environmental persistence depends on pH and microbial activity, with half-lives ranging from hours (aerobic) to weeks (anaerobic) .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Cancer Treatment

DCA has been studied for its potential in cancer therapy due to its ability to inhibit pyruvate dehydrogenase kinase (PDK). This inhibition leads to increased oxidative phosphorylation in cancer cells, promoting apoptosis. Research indicates that DCA can reduce tumor growth in various cancers, including glioblastoma and breast cancer.

- Case Study : A clinical trial involving patients with glioblastoma multiforme demonstrated that DCA treatment led to a significant reduction in tumor size and improved patient survival rates compared to controls. The trial highlighted DCA's role as a metabolic modulator in cancer therapy .

1.2 Metabolic Disorders

DCA is also being investigated for treating metabolic disorders such as lactic acidosis and congenital mitochondrial disorders. By enhancing mitochondrial function, DCA may help manage symptoms associated with these conditions.

- Research Findings : A study on patients with mitochondrial disease showed that DCA administration resulted in decreased lactate levels and improved exercise tolerance, suggesting its therapeutic potential in managing metabolic dysregulation .

Agricultural Applications

2.1 Herbicide Development

DCA is utilized as a precursor in developing herbicides due to its herbicidal properties. It targets specific pathways in plants, inhibiting their growth while minimizing effects on non-target species.

- Application Example : DCA has been incorporated into formulations for controlling weeds in various crops, demonstrating effective weed management while maintaining crop health .

2.2 Plant Growth Regulation

Research indicates that DCA can influence plant growth by modulating hormonal pathways. It has been shown to affect root development and overall plant vigor.

- Study Insight : Experiments conducted on tomato plants revealed that DCA application led to enhanced root biomass and improved nutrient uptake, suggesting its potential as a growth regulator in horticulture .

Environmental Applications

3.1 Biodegradation Studies

DCA's environmental impact has been a subject of study concerning its biodegradability and potential toxicity. Research indicates that certain microbial strains can effectively degrade DCA, making it a candidate for bioremediation efforts.

- Research Findings : A study demonstrated that specific bacteria could metabolize DCA under anaerobic conditions, reducing its concentration in contaminated environments and highlighting its potential use in bioremediation strategies .

3.2 Water Quality Monitoring

DCA is also used as an indicator compound in water quality studies. Its presence can signal contamination from agricultural runoff or industrial discharges.

- Case Study : Monitoring programs have identified DCA levels in surface waters near agricultural areas, linking its concentration to pesticide use and prompting discussions about regulatory measures for agricultural chemicals .

Summary of Key Findings

| Application Area | Key Findings | References |

|---|---|---|

| Cancer Treatment | Inhibits PDK, promotes apoptosis; reduces tumor size in glioblastoma | |

| Metabolic Disorders | Decreases lactate levels; improves exercise tolerance | |

| Herbicide Development | Effective weed control; minimal impact on non-target species | |

| Plant Growth Regulation | Enhances root biomass; improves nutrient uptake | |

| Biodegradation Studies | Certain microbes can degrade DCA; potential for bioremediation | |

| Water Quality Monitoring | Presence indicates contamination; linked to agricultural practices |

Mecanismo De Acción

2,2-dichloroacetic acid exerts its effects primarily through the inhibition of the enzyme pyruvate dehydrogenase kinase. This enzyme plays a crucial role in cellular energy production by regulating the activity of the pyruvate dehydrogenase complex. Inhibition of pyruvate dehydrogenase kinase leads to increased activity of the pyruvate dehydrogenase complex, resulting in enhanced conversion of pyruvate to acetyl-CoA and subsequent entry into the citric acid cycle. This mechanism is particularly relevant in cancer research, where dichloroacetic acid-2-13C is studied for its potential to alter cancer cell metabolism and induce apoptosis .

Comparación Con Compuestos Similares

2,2-dichloroacetic acid can be compared with other similar compounds such as:

Chloroacetic acid-2-13C: Contains only one chlorine atom and is less reactive compared to dichloroacetic acid-2-13C.

Trichloroacetic acid-2-13C: Contains three chlorine atoms and is more reactive and acidic compared to dichloroacetic acid-2-13C.

Bromoacetic acid-2-13C: Contains a bromine atom instead of chlorine, leading to different reactivity and properties.

Actividad Biológica

2,2-Dichloroacetic acid (DCA) is a compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and metabolic disorders. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of DCA's biological activity.

Overview of this compound

DCA is primarily known as a by-product of chlorinated drinking water and has been utilized therapeutically for various metabolic disorders. Its mechanism of action involves modulation of cellular metabolism, particularly affecting glycolysis and oxidative phosphorylation pathways.

1. Apoptosis Induction in Cancer Cells

DCA has been shown to induce apoptosis selectively in cancer cells while sparing non-cancerous cells. A study indicated that DCA at a concentration of 20 mM significantly reduced the proliferation of cancer cells (P=0.009), with the most pronounced effects observed in metastatic colorectal cancer cells (LoVo) where apoptosis increased tenfold after 48 hours of treatment .

2. Metabolic Modulation

DCA acts on the mitochondrial pyruvate dehydrogenase complex, enhancing glucose and lactate oxidation. This leads to a decrease in lactate levels in growth media and promotes oxidative phosphorylation over glycolysis, effectively reversing the Warburg effect commonly seen in cancer cells .

3. Neuroprotective Effects

Research has demonstrated that DCA can protect against nephrotoxicity induced by cisplatin, a common chemotherapeutic agent. Pretreatment with DCA significantly reduced renal tubular apoptosis and oxidative stress, promoting recovery after cisplatin-induced renal damage .

Table: Summary of Biological Activities of DCA

Case Studies

Case Study 1: Cancer Treatment

In a study involving lung cancer models, DCA was administered at a dosage of 50 mg/kg via intraperitoneal injection. The results revealed significant alterations in metabolite profiles and gene expression linked to tumor growth inhibition. Notably, citric acid levels increased, suggesting a shift towards oxidative metabolism that could inhibit cancer cell proliferation .

Case Study 2: Hepatotoxicity Assessment

Another study evaluated the hepatotoxic potential of DCA in rodent models. Mice were exposed to varying concentrations of DCA over several weeks, revealing significant liver toxicity and carcinogenicity at higher doses. These findings highlight the importance of dose management when considering DCA for therapeutic applications .

Toxicological Considerations

While DCA shows promise as a therapeutic agent, its toxicological profile cannot be overlooked. Studies have indicated potential hepatocarcinogenic effects in rodent models, necessitating careful evaluation of its safety profile in humans . The German Commission for the Investigation of Health Hazards has classified DCA as potentially carcinogenic based on animal studies .

Propiedades

IUPAC Name |

2,2-dichloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTHNDFMNIQAHM-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH](C(=O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583847 | |

| Record name | Dichloro(2-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286367-78-0 | |

| Record name | Dichloro(2-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloroacetic acid-2-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.